molecular formula C9H11NO5 B13247802 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid

3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid

Cat. No.: B13247802
M. Wt: 213.19 g/mol
InChI Key: LQKSBDDJUVFLDA-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the oxazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the BOC-protected compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid . Reaction conditions vary depending on the desired transformation, but typically involve ambient temperature or mild heating.

Major Products Formed

The major products formed from these reactions include BOC-protected amines, deprotected amines, and various oxazole derivatives .

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid involves the protection of amine groups through the formation of a BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct reactivity and stability compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxazole ring is required .

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H11NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h4H,1-3H3,(H,11,12)

InChI Key

LQKSBDDJUVFLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)C(=O)O

Origin of Product

United States

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